2-(C-methyl-N-propylcarbonimidoyl)phenol
Description
2-(C-methyl-N-propylcarbonimidoyl)phenol is a phenolic compound featuring a carbonimidoyl substituent at the ortho position of the phenol ring. The carbonimidoyl group (–C(=NH)–) is substituted with a methyl group at the carbon and a propyl group at the nitrogen, resulting in the formula C₁₁H₁₅NO.
Properties
CAS No. |
58308-13-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(C-methyl-N-propylcarbonimidoyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9(2)10-6-4-5-7-11(10)13/h4-7,13H,3,8H2,1-2H3 |
InChI Key |
YVFXJXHNKBAXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-methyl-N-propylcarbonimidoyl)phenol typically involves the reaction of a phenol derivative with a suitable carbonimidoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of 2-(C-methyl-N-propylcarbonimidoyl)phenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(C-methyl-N-propylcarbonimidoyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(C-methyl-N-propylcarbonimidoyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(C-methyl-N-propylcarbonimidoyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the carbonimidoyl group can interact with hydrophobic pockets or participate in covalent bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Carbonimidoyl/Imine Functionality
(a) (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol
- Molecular Formula : C₁₂H₁₇N₃O₂
- Key Features :
- Comparison: Unlike 2-(C-methyl-N-propylcarbonimidoyl)phenol, this compound has a longer alkyl chain (hydroxyethylaminoethyl group) and an additional nitrogen in the imine linker. Both compounds exhibit phenol-driven hydrogen bonding, but the latter’s methyl/propyl substitution may reduce steric hindrance in coordination chemistry applications.
(b) 2-[(Z)-N-Hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol
- Molecular Formula : C₃₀H₂₉N₃O₅
- Key Features :
- Comparison: The target compound is simpler, lacking aromatic branching and additional hydroxyl groups. This simplicity may enhance its solubility and reactivity in non-polar solvents.
Phenolic Esters and Derivatives
Phenol esters (e.g., 4-acetoxybenzaldehyde, phenyl stearate) share the phenol core but lack the carbonimidoyl group. Key differences include:
- Reactivity : Esters undergo hydrolysis, while carbonimidoyl groups participate in chelation or Schiff base formation.
- Applications: Esters are used as plasticizers or flavorants, whereas carbonimidoyl phenols are explored for catalysis or molecular recognition .
Amino-Substituted Phenol Derivatives
2-[1-(propan-2-ylamino)propyl]phenol
- Molecular Formula: C₁₂H₁₉NO
- Key Features: Secondary amine substituent instead of carbonimidoyl. Potential for zwitterionic behavior in polar solvents .
- Comparison :
Data Table: Comparative Properties
Research Findings and Gaps
- Synthesis: While analogues like (E)-2-{[2-(2-HEAE-imino]methyl}phenol have well-documented crystal structures , synthetic routes for 2-(C-methyl-N-propylcarbonimidoyl)phenol remain underreported.
- Stability: Carbonimidoyl-containing phenols are prone to tautomerization under acidic conditions, as seen in hydroxyl-imine systems .
- Thermodynamic Data : Experimental studies on the target compound’s solubility and thermal stability are lacking, necessitating extrapolation from analogues.
Biological Activity
2-(C-methyl-N-propylcarbonimidoyl)phenol, a compound with the CAS number 58308-13-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its phenolic structure, which is significant for its biological interactions. The molecular formula is , with a molecular weight of 204.27 g/mol. Its structure includes a carbonimidoyl group attached to a phenolic ring, which may influence its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS No. | 58308-13-7 |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 2-(C-methyl-N-propylcarbonimidoyl)phenol |
Antimicrobial Properties
Research indicates that compounds similar to 2-(C-methyl-N-propylcarbonimidoyl)phenol exhibit significant antimicrobial activity. For instance, studies have demonstrated that phenolic compounds can inhibit the growth of various bacteria and fungi, including Candida albicans and Aspergillus niger. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity can be assessed using methods such as the DPPH radical scavenging assay. Preliminary data suggest that 2-(C-methyl-N-propylcarbonimidoyl)phenol may exhibit similar scavenging activity against free radicals, potentially protecting cells from oxidative stress.
Anticancer Potential
Studies have explored the anticancer properties of phenolic compounds. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of signaling cascades related to cell proliferation and survival.
The biological activity of 2-(C-methyl-N-propylcarbonimidoyl)phenol can be attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may bind to receptors involved in cell signaling, altering cellular responses.
- Oxidative Stress Modulation : By scavenging free radicals, it could reduce oxidative damage in cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that phenolic compounds derived from similar structures showed effective inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents . -
Antioxidant Assays :
In a comparative study using DPPH and FRAP assays, compounds with similar structures showed IC50 values indicating substantial antioxidant capacity, suggesting that 2-(C-methyl-N-propylcarbonimidoyl)phenol could possess comparable efficacy . -
Cancer Cell Studies :
Research on phenolic compounds has shown their ability to induce apoptosis in various cancer cell lines. For example, derivatives have been noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
